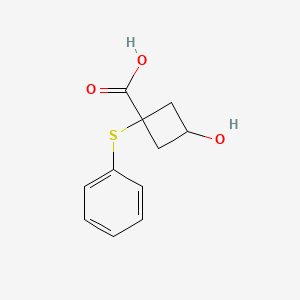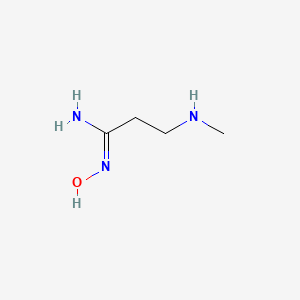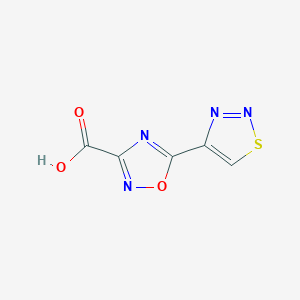
2-Bromo-N-ethyl-5-methylpyridine-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-N-ethyl-5-methylpyridine-3-sulfonamide is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom, an ethyl group, and a sulfonamide group attached to a methylpyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-ethyl-5-methylpyridine-3-sulfonamide typically involves the bromination of 5-methylpyridine followed by sulfonamide formation. One common method includes:
Bromination: 5-methylpyridine is reacted with bromine in the presence of a suitable catalyst to introduce the bromine atom at the 2-position of the pyridine ring.
Sulfonamide Formation: The brominated product is then reacted with ethylamine and a sulfonyl chloride to form the sulfonamide group at the 3-position.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-N-ethyl-5-methylpyridine-3-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
2-Bromo-N-ethyl-5-methylpyridine-3-sulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate or as a building block for pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Wirkmechanismus
The mechanism of action of 2-Bromo-N-ethyl-5-methylpyridine-3-sulfonamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine and sulfonamide groups can influence its binding affinity and specificity towards these targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-5-methylpyridine: Lacks the ethyl and sulfonamide groups, making it less versatile in certain applications.
N-Ethyl-5-methylpyridine-3-sulfonamide: Lacks the bromine atom, which may reduce its reactivity in substitution reactions.
5-Methylpyridine-3-sulfonamide:
Uniqueness
2-Bromo-N-ethyl-5-methylpyridine-3-sulfonamide is unique due to the combination of functional groups it possesses. This allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Eigenschaften
Molekularformel |
C8H11BrN2O2S |
|---|---|
Molekulargewicht |
279.16 g/mol |
IUPAC-Name |
2-bromo-N-ethyl-5-methylpyridine-3-sulfonamide |
InChI |
InChI=1S/C8H11BrN2O2S/c1-3-11-14(12,13)7-4-6(2)5-10-8(7)9/h4-5,11H,3H2,1-2H3 |
InChI-Schlüssel |
GXQMBGYXGHDXOR-UHFFFAOYSA-N |
Kanonische SMILES |
CCNS(=O)(=O)C1=C(N=CC(=C1)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


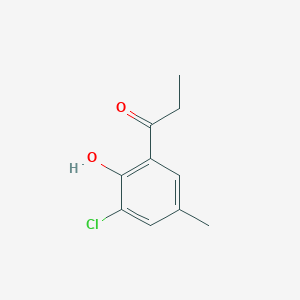
![Ethyl8-fluoroimidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B13076166.png)
![Octahydro-1H-cyclopenta[B]pyridine-2-carboxylic acid](/img/structure/B13076173.png)
![1-[(Oxan-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13076181.png)
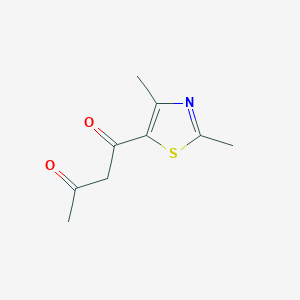
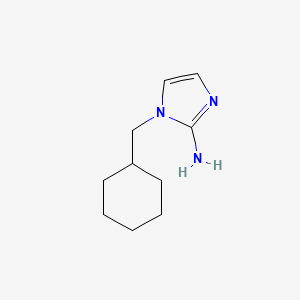
![Methyl trans-4-{[(tert-butoxy)carbonyl]amino}-3,3-difluorocyclohexane-1-carboxylate](/img/structure/B13076194.png)

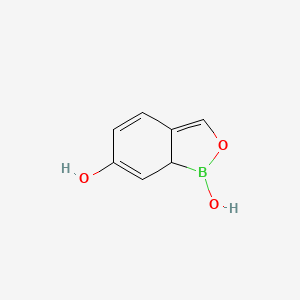
![2-Cyclopropanecarbonylspiro[4.4]nonan-1-one](/img/structure/B13076213.png)
![5,7-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B13076215.png)
